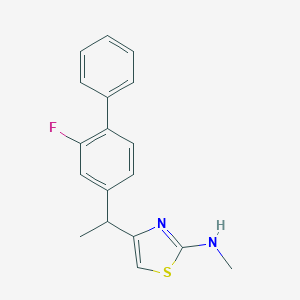
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole
Descripción general
Descripción
SM-8849 es un derivado de tiazol novedoso desarrollado por Sumitomo Pharmaceuticals Co., Ltd. Es principalmente conocido por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades del sistema inmunológico, trastornos del sistema digestivo y enfermedades de la piel y el sistema musculoesquelético . El compuesto ha mostrado resultados prometedores en estudios preclínicos, particularmente en el tratamiento de la artritis reumatoide y la incontinencia fecal .
Métodos De Preparación
La síntesis de SM-8849 implica varios pasos clave:
Material de partida: La reacción comienza con ácido 2-(2-fluorobifenil-4-il)propiónico.
Formación del intermedio: Este compuesto se hace reaccionar con cloruro de tionilo para formar un intermedio de cloruro de acilo.
Adición de tris(trimetilsililoxi)etileno: El intermedio se trata entonces con tris(trimetilsililoxi)etileno para producir 3-(2-fluorobifenil-4-il)-1-hidroxi-2-butanona.
Cloración: El compuesto hidroxilado se trata además con tetracloruro de carbono y trifenilfosfina para formar 1-cloro-3-(2-fluorobifenil-4-il)-2-butanona.
Paso final: El paso final implica calentar el compuesto clorado con N-metiltiourea en agua para producir SM-8849.
Análisis De Reacciones Químicas
SM-8849 se somete a varias reacciones químicas, incluyendo:
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto, lo que conduce a diferentes derivados.
Sustitución: SM-8849 puede sufrir reacciones de sustitución, particularmente involucrando el anillo de tiazol, para formar varios análogos.
Los reactivos comunes utilizados en estas reacciones incluyen cloruro de tionilo, tris(trimetilsililoxi)etileno, tetracloruro de carbono y trifenilfosfina . Los principales productos formados a partir de estas reacciones son varios derivados de SM-8849, incluyendo formas desmetiladas e hidroxiladas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
SM-8849 ejerce sus efectos principalmente inhibiendo el antígeno CD44, una glicoproteína de la superficie celular involucrada en las interacciones célula-célula, la adhesión celular y la migración . El compuesto inhibe las reacciones dependientes de células T, incluyendo la artritis inducida por la enterotoxina B estafilocócica y la expresión de CD25 en las células T . Esta inhibición se debe principalmente a la inactivación de las células T relacionadas con las reacciones de hipersensibilidad retardada .
Comparación Con Compuestos Similares
SM-8849 es único entre los derivados de tiazol debido a su inhibición específica del antígeno CD44. Los compuestos similares incluyen:
Análogos de 2-arilidenhidrazinil-4-ariltiazol: Estos compuestos también poseen un anillo de tiazol y exhiben varias actividades biológicas, incluyendo propiedades antibacterianas y anticancerígenas.
Derivados desmetilados e hidroxilados de SM-8849: Estos metabolitos se han estudiado por sus propiedades farmacocinéticas y posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
113759-19-6 |
|---|---|
Fórmula molecular |
C18H17FN2S |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-[1-(3-fluoro-4-phenylphenyl)ethyl]-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17FN2S/c1-12(17-11-22-18(20-2)21-17)14-8-9-15(16(19)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21) |
Clave InChI |
ZTFDMDJGJVUYQE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |
SMILES canónico |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |
Sinónimos |
4-(1-(2-fluoro-4-biphenyl)ethyl)-2-methylaminothiazole SM 8849 SM-8849 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
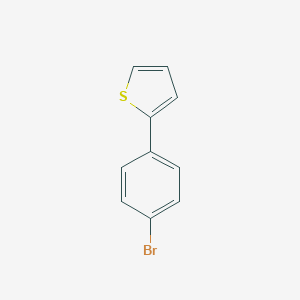
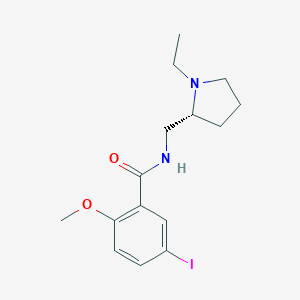
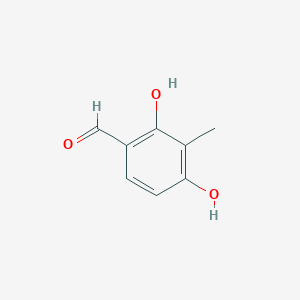
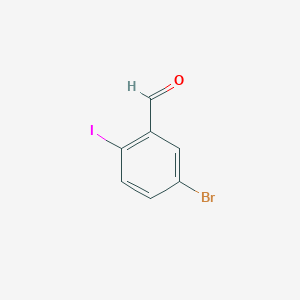
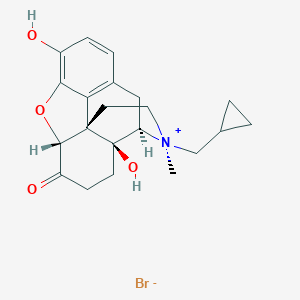

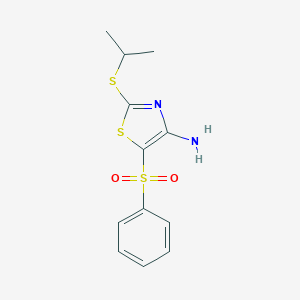
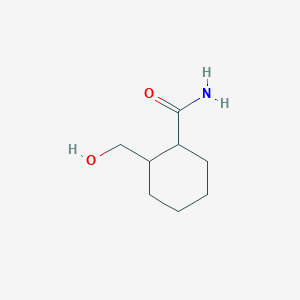

![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)


